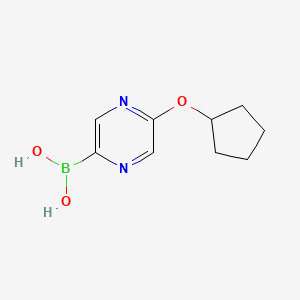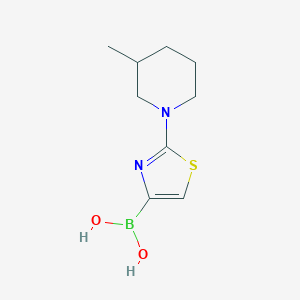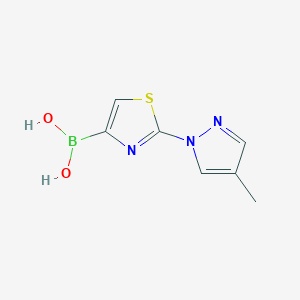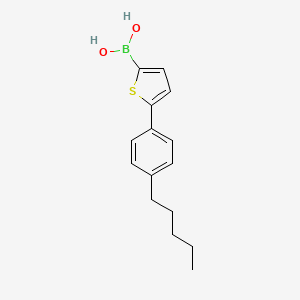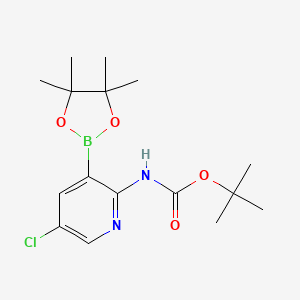
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester (Boc-2-ACPP) is an important reagent in organic synthesis and medicinal chemistry. It is a boronic acid derivative that has been widely used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dye intermediates. Boc-2-ACPP is a versatile reagent that can be used in many different synthetic processes, including Suzuki-Miyaura cross-coupling, palladium-catalyzed Heck reactions, and direct boronation. Boc-2-ACPP is also used in the synthesis of various heterocyclic compounds, such as pyridines and pyrazines. In addition, Boc-2-ACPP can be used in the synthesis of peptides and proteins by forming amide bonds.
Mécanisme D'action
The mechanism of action of Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is based on its ability to form amide bonds. This compound can react with amines to form amide bonds, which can be used to synthesize peptides and proteins. This compound can also react with aldehydes and ketones to form boronic esters, which can be used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound can react with amines to form amide bonds, which can be used to synthesize peptides and proteins. It is also known that this compound can react with aldehydes and ketones to form boronic esters, which can be used in the synthesis of various heterocyclic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is its versatility. This compound can be used in a variety of synthetic processes, including Suzuki-Miyaura cross-coupling, palladium-catalyzed Heck reactions, and direct boronation. It can also be used in the synthesis of peptides and proteins by forming amide bonds. The main limitation of this compound is its sensitivity to moisture. This compound is hygroscopic and should be stored in a dry environment.
Orientations Futures
The potential future directions for Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester research include the development of new synthetic methods using this compound, the development of new pharmaceuticals and agrochemicals using this compound, and the development of new dye intermediates using this compound. Additionally, further research into the biochemical and physiological effects of this compound is needed to better understand its potential applications. Finally, further research into the stability of this compound is needed to better understand its shelf life and storage requirements.
Méthodes De Synthèse
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester can be synthesized by a two-step process. In the first step, 2-amino-5-chloropyridine is reacted with boronic acid in the presence of a base such as potassium carbonate. This reaction produces the boronic ester, which is then reacted with pinacol in the presence of a base such as sodium hydroxide. This reaction produces this compound.
Applications De Recherche Scientifique
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is a versatile reagent that has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and proteins by forming amide bonds. This compound has also been used in the synthesis of various heterocyclic compounds, such as pyridines and pyrazines. In addition, this compound has been used in the synthesis of pharmaceuticals, agrochemicals, and dye intermediates.
Propriétés
IUPAC Name |
tert-butyl N-[5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRSMLQJJBUDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

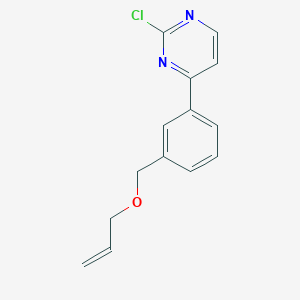
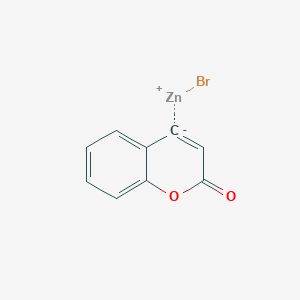
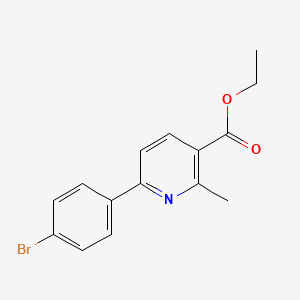


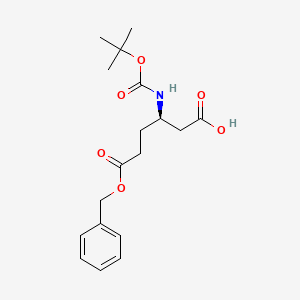
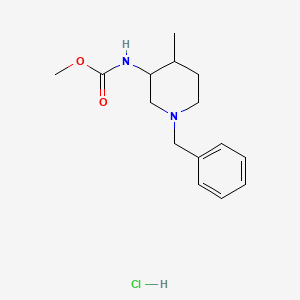
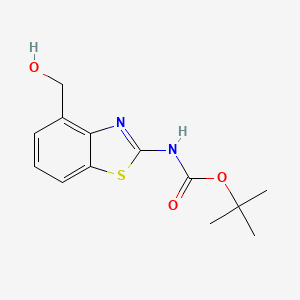
![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
